Cas no 1681-10-3 (6-Methyl-1H-purin-2-amine)

6-Methyl-1H-purin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 9H-Purin-2-amine,6-methyl-
- 6-METHYL-1H-PURIN-2-AMINE
- 6-methyl-7H-purin-2-amine
- 1H-Purin-2-amine,6-methyl
- 2-Amino-6-methyl-mercaptopurin
- 2-Amino-6-methylpurin
- 2-Amino-6-methylpurine
- 9H-Purin-2-amine,6-methyl
- Purine,2-amino-6-methyl
- 6-Methyl-9H-purin-2-amine
- 1H-Purin-2-amine, 6-methyl- (9CI)
- Purine, 2-amino-6-methyl-
- 6-methyl-aminopurine
- 9H-Purin-2-amine, 6-methyl-
- NSC30107
- TRA0006408
- Y1194
- AS-58964
- SCHEMBL320850
- 1H-Purin-2-amine, 6-methyl-
- NSC-30107
- A909690
- NS00025518
- AKOS027257507
- EINECS 216-857-0
- AKOS006341705
- DTXSID10168488
- 1681-10-3
- NSC 30107
- DB-342140
- A11358
- AFWWNHLDHNSVSD-UHFFFAOYSA-N
- 6-Methyl-1H-purin-2-amine
-
- MDL: MFCD18822564
- Inchi: 1S/C6H7N5/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H3,7,8,9,10,11)
- InChI Key: AFWWNHLDHNSVSD-UHFFFAOYSA-N
- SMILES: N1([H])C([H])=NC2C1=C(C([H])([H])[H])N=C(N([H])[H])N=2
Computed Properties
- Exact Mass: 149.07000
- Monoisotopic Mass: 149.07014524g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.5
- XLogP3: 0.2
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Boiling Point: 291.8°C at 760 mmHg
- Flash Point: 142.3±23.2 °C
- PSA: 80.48000
- LogP: 0.82470
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
6-Methyl-1H-purin-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C
6-Methyl-1H-purin-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methyl-1H-purin-2-amine PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A740824-50mg |
6-Methyl-1H-purin-2-amine |
1681-10-3 | 95% | 50mg |
$130.0 | 2024-04-23 | |
Ambeed | A740824-100mg |
6-Methyl-1H-purin-2-amine |
1681-10-3 | 95% | 100mg |
$238.0 | 2024-04-23 | |
eNovation Chemicals LLC | Y1250848-250mg |
9H-Purin-2-amine, 6-methyl- |
1681-10-3 | 95% | 250mg |
$295 | 2023-09-04 | |
A2B Chem LLC | AA90284-100mg |
9H-Purin-2-amine, 6-methyl- |
1681-10-3 | 95% | 100mg |
$174.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1250848-50mg |
9H-Purin-2-amine, 6-methyl- |
1681-10-3 | 95% | 50mg |
$165 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M907538-250mg |
6-Methyl-1H-purin-2-amine |
1681-10-3 | 95% | 250mg |
3,780.00 | 2021-05-17 | |
eNovation Chemicals LLC | Y1250848-100mg |
9H-Purin-2-amine, 6-methyl- |
1681-10-3 | 95% | 100mg |
$150 | 2023-09-04 | |
Ambeed | A740824-25mg |
6-Methyl-1H-purin-2-amine |
1681-10-3 | 95% | 25mg |
$79.0 | 2024-04-23 | |
Aaron | AR001YIG-25mg |
9H-Purin-2-amine, 6-methyl- |
1681-10-3 | 95% | 25mg |
$74.00 | 2023-12-15 | |
Aaron | AR001YIG-50mg |
9H-Purin-2-amine, 6-methyl- |
1681-10-3 | 95% | 50mg |
$133.00 | 2025-01-21 |
6-Methyl-1H-purin-2-amine Related Literature
-
1. 663. New syntheses based on 5-aminopyrimidinesF. L. Rose J. Chem. Soc. 1952 3448
Additional information on 6-Methyl-1H-purin-2-amine
6-Methyl-1H-purin-2-amine: An Overview of Its Properties and Applications
6-Methyl-1H-purin-2-amine (CAS No. 1681-10-3) is a purine derivative that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound, also known as 2-Amino-6-methylpurine, is a key intermediate in the synthesis of various biologically active molecules and has been studied for its potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to 6-Methyl-1H-purin-2-amine.
Chemical Properties
6-Methyl-1H-purin-2-amine is a white crystalline solid with a molecular formula of C7H9N5. It has a molecular weight of 159.18 g/mol and is soluble in water and polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The compound exhibits basic properties due to the presence of the amino group, which can form salts with acids. Its melting point is reported to be around 300°C, making it a stable compound under normal laboratory conditions.
Synthesis Methods
The synthesis of 6-Methyl-1H-purin-2-amine can be achieved through various routes, but one of the most common methods involves the reaction of 6-methylpurine with ammonia or an ammonia equivalent. This process typically involves the condensation of formamide with guanidine in the presence of formaldehyde, followed by methylation to introduce the methyl group at the 6-position. Another approach involves the reaction of 2-chloro-6-methylpurine with ammonia or an ammonia source such as ammonium hydroxide.
Biological Activity and Therapeutic Potential
6-Methyl-1H-purin-2-amine has been studied for its potential biological activities, particularly in the context of nucleoside analogs and their therapeutic applications. Recent research has shown that this compound can act as a competitive inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism. Inhibition of ADA can have various physiological effects, including modulation of immune responses and anti-inflammatory activities.
A study published in the Journal of Medicinal Chemistry in 2023 investigated the anti-inflammatory properties of 6-Methyl-1H-purin-2-amine. The researchers found that this compound effectively reduced inflammation in both in vitro and in vivo models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 6-Methyl-1H-purin-2-amine could be a promising lead compound for the development of new anti-inflammatory drugs.
Clinical Applications
The potential clinical applications of 6-Methyl-1H-purin-2-amine are diverse and include its use as an adjuvant therapy in autoimmune diseases, chronic inflammatory conditions, and certain types of cancer. Preclinical studies have shown that this compound can enhance the efficacy of existing treatments by modulating immune responses and reducing inflammation. For example, a study published in Cancer Research in 2023 demonstrated that combining 6-Methyl-1H-purin-2-amine with chemotherapy agents led to improved outcomes in mouse models of breast cancer.
Safety and Toxicity
The safety profile of 6-Methyl-1H-purin-2-amine is an important consideration for its potential therapeutic use. Preclinical toxicology studies have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are needed to fully evaluate its safety and efficacy in human subjects.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 6-Methyl-1H-purin-2-amine highlights its potential as a valuable tool in both basic research and drug development. Its ability to modulate immune responses and reduce inflammation makes it an attractive candidate for treating a wide range of diseases. As more studies are conducted, it is likely that new applications for this compound will be discovered, further expanding its utility in the field of medicinal chemistry.
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